Antifungal peptide 2 (EAFP2) is a highly stable, 41-amino-acid hevein-like antimicrobial peptide originally isolated from the bark of Eucommia ulmoides. From a procurement and formulation perspective, EAFP2 is distinguished by its N-terminal pyroglutamic acid blockage and a hyper-stable core cross-linked by a unique five-disulfide motif [1]. Unlike standard plant defensins or conventional four-disulfide hevein derivatives, EAFP2 adopts a highly compact global fold that supports a broad-spectrum antifungal profile, exhibiting potent inhibitory effects against both chitin-containing and chitin-free fungal pathogens [2]. Its structural rigidity, combined with a specialized cationic cluster, makes it an elite candidate for advanced agrochemical formulations, bio-preservatives, and peptide engineering scaffolds where proteolytic resistance and environmental stability are critical [3].
Substituting EAFP2 with its closest analog, EAFP1, or standard four-disulfide defensins compromises both target-specific potency and structural topology. While EAFP1 and EAFP2 share 97% sequence identity, EAFP2 features a critical substitution at position 27, replacing a polar asparagine (Asn27) with a hydrophobic alanine (Ala27) within its alpha-helix [1]. This single hydrophobic enhancement significantly lowers the half-maximal inhibitory concentration (IC50) against specific agricultural pathogens like Fusarium moniliforme and Aculops lycopersici [2]. Furthermore, replacing EAFP2 with conventional chitin-binding peptides fails because standard analogs lack the unique Cys7-Cys37 (C2-C9) disulfide bond. This specific cross-link is required to draw the N- and C-terminal halves together, aligning four arginine residues (Arg6, Arg9, Arg36, Arg40) into a dense cationic face that drives electrostatic interaction with fungal membranes [3]. Consequently, generic substitution leads to reduced binding affinity and narrower pathogen coverage.
EAFP2 demonstrates superior baseline antifungal potency compared to its closest structural analog, EAFP1, driven by the hydrophobic Ala27 substitution in its amphiphilic alpha-helix. Quantitative assays across multiple pathogenic fungal strains establish that EAFP2 achieves an IC50 range of 18–109 µg/mL, whereas EAFP1 requires higher concentrations, ranging from 35–155 µg/mL [1]. This enhanced hydrophobicity specifically increases EAFP2's efficacy against Fusarium moniliforme and Aculops lycopersici, making it the more potent active ingredient for targeted bio-fungicidal applications [2].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) across pathogenic fungi |
| Target Compound Data | EAFP2 IC50 range: 18–109 µg/mL |
| Comparator Or Baseline | EAFP1 IC50 range: 35–155 µg/mL |
| Quantified Difference | EAFP2 exhibits an ~48% lower minimum inhibitory threshold (18 µg/mL vs 35 µg/mL) |
| Conditions | In vitro antifungal inhibition assays against 8 pathogenic fungi |
Procuring EAFP2 allows formulators to achieve effective fungal inhibition at nearly half the minimum dosage of its closest analog, reducing material costs in large-scale agricultural or preservative applications.
The structural integrity of EAFP2 is vastly superior to standard hevein-like peptides due to its unique 10-cysteine, five-disulfide architecture. While conventional chitin-binding peptides rely on four disulfide bonds, EAFP2 incorporates a fifth, unique Cys7-Cys37 cross-link [1]. This additional bond restricts the conformational flexibility of the Cys3-Cys39 segment to a highly rigid backbone RMSD of 0.65 ± 0.13 Å [2]. More importantly, this specific cross-link physically forces the N-terminal and C-terminal domains together, concentrating four positively charged residues (Arg6, Arg9, Arg36, Arg40) onto a single cationic face, which is structurally impossible in standard 4-disulfide analogs [3].
| Evidence Dimension | Disulfide bond density and localized cationic charge clustering |
| Target Compound Data | 5 disulfide bonds (including Cys7-Cys37); 4 Arg residues clustered on one face |
| Comparator Or Baseline | Standard hevein-like peptides (4 disulfide bonds; dispersed charge distribution) |
| Quantified Difference | 25% increase in disulfide cross-linking density, yielding a unique functional cationic face |
| Conditions | 1H NMR spectroscopy and torsion angle dynamic simulated annealing in aqueous solution |
The hyper-rigid 5-disulfide core ensures exceptional resistance to proteolytic degradation and environmental stress, making EAFP2 highly processable for harsh formulation environments.
Unlike traditional chitin-binding domain (CBD) peptides that exclusively target chitin-rich fungal cell walls, EAFP2 maintains high inhibitory activity against both chitin-containing and chitin-free fungi [1]. While conventional hevein derivatives lose efficacy when the target lacks chitin, EAFP2's dual-action mechanism—combining its hydrophobic CBD face (residues 11-30) with its unique Cys7-Cys37-stabilized cationic face—allows it to disrupt a broader range of fungal membranes [2]. This versatility prevents the need for combinatorial peptide formulations when facing mixed fungal contaminations.
| Evidence Dimension | Antifungal efficacy spectrum |
| Target Compound Data | Active against both chitin-containing and chitin-free fungi (IC50 18–109 µg/mL) |
| Comparator Or Baseline | Conventional hevein-like CBD peptides (inactive or severely attenuated against chitin-free fungi) |
| Quantified Difference | EAFP2 expands the target spectrum to include chitin-free pathogens without sacrificing potency |
| Conditions | Pathogen screening against diverse agricultural fungal strains |
Buyers can procure a single, broad-spectrum peptide active ingredient rather than a complex mixture, simplifying supply chains and formulation workflows for crop protection or material preservation.
Due to its potent IC50 (18–109 µg/mL) and broad-spectrum activity against both chitin-containing and chitin-free fungi, EAFP2 is an ideal active ingredient for next-generation crop protection sprays. Its unique Ala27 residue makes it specifically optimized for targeting Fusarium moniliforme and Aculops lycopersici, while its 5-disulfide core ensures it survives the harsh environmental conditions (UV, temperature fluctuations, and plant proteases) typical of agricultural field use [1].
The hyper-rigid backbone (RMSD 0.65 Å) and 25% higher disulfide density compared to standard hevein peptides make EAFP2 highly suitable for integration into industrial material coatings and active packaging. The unique Cys7-Cys37 cross-link creates a dense cationic face (Arg6, 9, 36, 40) that can be utilized to electrostatically anchor the peptide to anionic polymer matrices without obstructing its hydrophobic chitin-binding domain [2].
In pharmaceutical and chemoinformatics research, EAFP2 serves as a superior structural scaffold for peptide engineering. Researchers can utilize its ultra-stable 5-disulfide motif as a baseline to design novel antifungal agents. By modifying the residues around the Ala27 hydrophobic cluster or the localized cationic face, scientists can fine-tune target specificity while relying on the native peptide's inherent resistance to proteolytic degradation[3].